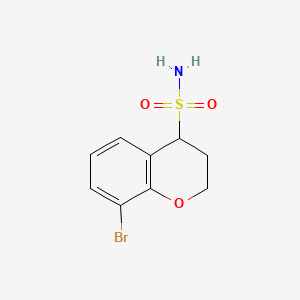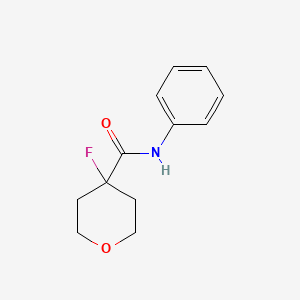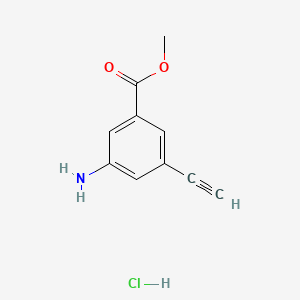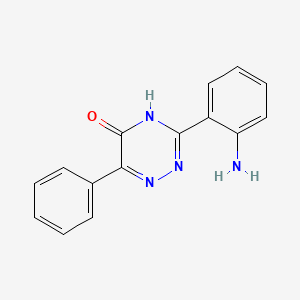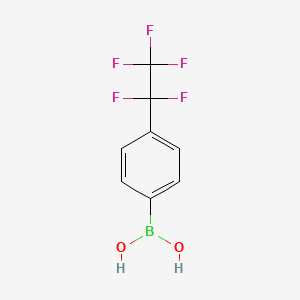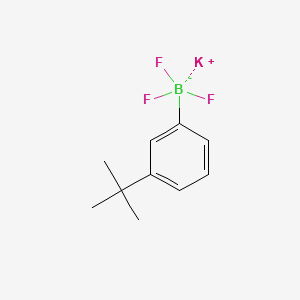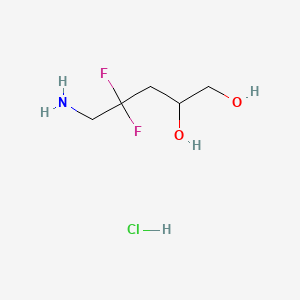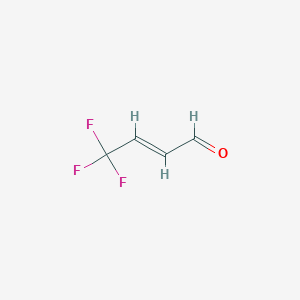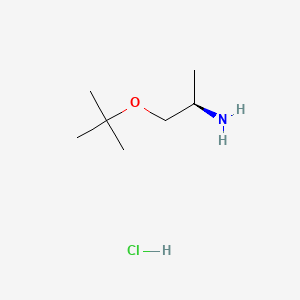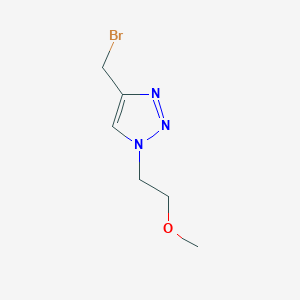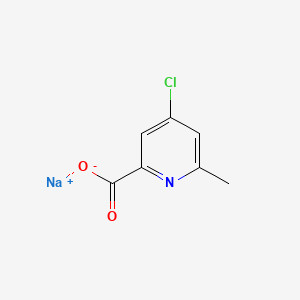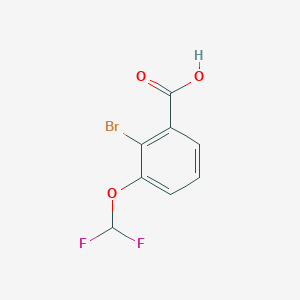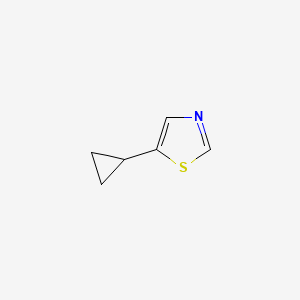![molecular formula C14H22N4O7 B13457092 1-hydroxypyrrolidine-2,5-dione, 2,5-dioxopyrrolidin-1-yl N-[3-(dimethylamino)propyl]carbamate](/img/structure/B13457092.png)
1-hydroxypyrrolidine-2,5-dione, 2,5-dioxopyrrolidin-1-yl N-[3-(dimethylamino)propyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-hydroxypyrrolidine-2,5-dione; 2,5-dioxopyrrolidin-1-yl N-[3-(dimethylamino)propyl]carbamate is a compound that has garnered significant interest in various scientific fields due to its unique chemical properties and potential applications. This compound is known for its role in organic synthesis and its potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-hydroxypyrrolidine-2,5-dione typically involves the reaction of succinic anhydride with hydroxylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product . The synthesis of 2,5-dioxopyrrolidin-1-yl N-[3-(dimethylamino)propyl]carbamate involves the reaction of 1-hydroxypyrrolidine-2,5-dione with N,N-dimethylpropylamine under specific conditions .
Industrial Production Methods
Industrial production methods for these compounds often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is common to ensure the high quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1-hydroxypyrrolidine-2,5-dione and its derivatives undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different dione derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Applications De Recherche Scientifique
1-hydroxypyrrolidine-2,5-dione and its derivatives have numerous applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-hydroxypyrrolidine-2,5-dione involves its interaction with specific molecular targets. It has been shown to induce apoptosis in certain cancer cell lines by accumulating in the nucleus and mitochondria . The compound also exhibits antimigratory and antiangiogenic properties, making it a promising candidate for anticancer therapy .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethosuximide: A known anticonvulsant with a similar pyrrolidine-2,5-dione core.
Levetiracetam: Another anticonvulsant that shares structural similarities.
Lacosamide: A compound with a similar core structure used in the treatment of epilepsy.
Uniqueness
Its ability to undergo various chemical reactions and its promising biological activities make it a valuable compound for further research and development .
Propriétés
Formule moléculaire |
C14H22N4O7 |
|---|---|
Poids moléculaire |
358.35 g/mol |
Nom IUPAC |
(2,5-dioxopyrrolidin-1-yl) N-[3-(dimethylamino)propyl]carbamate;1-hydroxypyrrolidine-2,5-dione |
InChI |
InChI=1S/C10H17N3O4.C4H5NO3/c1-12(2)7-3-6-11-10(16)17-13-8(14)4-5-9(13)15;6-3-1-2-4(7)5(3)8/h3-7H2,1-2H3,(H,11,16);8H,1-2H2 |
Clé InChI |
PHMNIENCWZEEAC-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCCNC(=O)ON1C(=O)CCC1=O.C1CC(=O)N(C1=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


